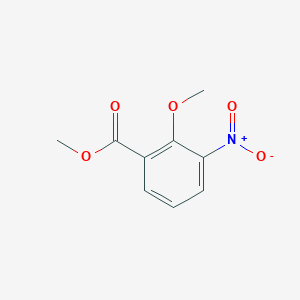![molecular formula C13H9BrFNO4S B2396057 5-[(3-Bromophenyl)sulfamoyl]-2-fluorobenzoic acid CAS No. 1030694-72-4](/img/structure/B2396057.png)
5-[(3-Bromophenyl)sulfamoyl]-2-fluorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(3-Bromophenyl)sulfamoyl]-2-fluorobenzoic acid is a chemical compound with the molecular formula C13H9BrFNO4S and a molecular weight of 374.19 . It is a powder that is stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H9BrFNO4S/c14-8-2-1-3-9(6-8)16-21(19,20)10-4-5-12(15)11(7-10)13(17)18/h1-7,16H,(H,17,18) . This code provides a detailed description of the molecule’s structure, including the positions of the bromine, fluorine, nitrogen, oxygen, and sulfur atoms.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the literature I retrieved.Wissenschaftliche Forschungsanwendungen
Synthesis and Intermediary Applications
5-[(3-Bromophenyl)sulfamoyl]-2-fluorobenzoic acid, although not directly mentioned, can be inferred to have relevance in the synthesis of complex molecules such as 2-Fluoro-4-bromobiphenyl, which is a key intermediate in manufacturing non-steroidal anti-inflammatory and analgesic materials like flurbiprofen. A practical pilot-scale method for the preparation of 2-fluoro-4-bromobiphenyl has been developed, which involves the use of potentially explosive gases like methyl nitrite, indicating the complex and hazardous nature of intermediaries' synthesis in pharmaceutical manufacturing (Qiu et al., 2009).
Environmental Impact and Degradation
The environmental degradation of polyfluoroalkyl chemicals, which may relate to the broader class of compounds including 5-[(3-Bromophenyl)sulfamoyl]-2-fluorobenzoic acid, has been reviewed. These chemicals, due to their perfluoroalkyl and polyfluoroalkyl segments, can degrade into perfluoroalkyl carboxylic acids and sulfonic acids, raising concerns about their persistent and toxic profiles. Understanding their biodegradability and environmental fate is crucial for evaluating their impact and for the development of degradation strategies (Liu & Avendaño, 2013).
Analytical and Detection Methods
Analytical methods for determining the antioxidant activity of compounds highlight the importance of accurately measuring the capacity of various substances, including potentially 5-[(3-Bromophenyl)sulfamoyl]-2-fluorobenzoic acid, to act as antioxidants. These methods, such as the ABTS and DPPH assays, are vital for assessing the potential health benefits and safety of chemicals used in pharmaceuticals and food products (Munteanu & Apetrei, 2021).
Pharmacological Activities
The pharmacological activities and mechanisms of sulfonamide inhibitors, which could include derivatives or related compounds of 5-[(3-Bromophenyl)sulfamoyl]-2-fluorobenzoic acid, have been explored in-depth. These compounds play a crucial role in various therapeutic areas, including antibacterial therapies, diuretics, carbonic anhydrase inhibitors, and antiepileptics. Their continued study is essential for the development of new and effective therapeutic agents (Gulcin & Taslimi, 2018).
Visualization Techniques for Research
Fluorescence microscopy techniques for visualizing soil microorganisms can also be applied to studying the interaction of various compounds, including 5-[(3-Bromophenyl)sulfamoyl]-2-fluorobenzoic acid, with biological systems. These techniques allow for the direct observation of microorganisms and potentially the effects of chemical compounds on these microhabitats, providing invaluable insights into environmental and biological processes (Li, Dick, & Tuovinen, 2004).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-[(3-bromophenyl)sulfamoyl]-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrFNO4S/c14-8-2-1-3-9(6-8)16-21(19,20)10-4-5-12(15)11(7-10)13(17)18/h1-7,16H,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXAMFCNVBFKKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrFNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-Bromophenyl)sulfamoyl]-2-fluorobenzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-methylquinolin-2-yl)thio)acetamide](/img/structure/B2395979.png)
![4-{2-[(4-fluorophenyl)sulfinyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate](/img/structure/B2395980.png)


![5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazol-3-amine](/img/structure/B2395984.png)






![N-[1-(2-Methoxy-2-methylpropyl)-4-methylpiperidin-4-yl]but-2-ynamide](/img/structure/B2395995.png)